molecular formula C22H20N6O4S2 B2858502 N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide CAS No. 1019098-28-2

N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide

Cat. No. B2858502
M. Wt: 496.56
InChI Key: YPXWFNFEGPNSCG-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a phenyl ring with a methylthio substituent, an oxadiazole ring, a pyrazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis involves several steps, including the formation of the oxadiazole and pyrazole rings, and the introduction of the methylthio and acetamide groups.



Molecular Structure Analysis

The presence of multiple rings in the structure suggests that this compound could have a rigid and planar structure. The electron-donating methylthio groups and the electron-withdrawing oxadiazole and acetamide groups could create interesting electronic effects in the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound could undergo. However, the presence of the oxadiazole and pyrazole rings suggests that it could participate in reactions typical for these heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple polar groups in this compound suggests that it could have good solubility in polar solvents.


Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of this compound demonstrate promising antimicrobial and antifungal properties. For instance, a study outlined the synthesis and in vitro microbial investigation of related compounds, showing good to moderate activity against specific bacterial and fungal strains (Pandya et al., 2019). This suggests potential applications in developing treatments for infections caused by these pathogens.

Safety And Hazards

Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Further studies would be needed to explore these properties and potential uses.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S2/c1-33-14-5-3-4-13(9-14)24-17(29)10-28-19(23)18(22(26-28)34-2)21-25-20(27-32-21)12-6-7-15-16(8-12)31-11-30-15/h3-9H,10-11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWFNFEGPNSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide

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